

3-(Oxolan-3-yl)propanoic acid literature review

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Compound of Interest

Compound Name: 3-(Oxolan-3-yl)propanoic acid

Cat. No.: B2524983

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An In-depth Technical Guide to **3-(Oxolan-3-yl)propanoic Acid**

Introduction

3-(Oxolan-3-yl)propanoic acid is a saturated heterocyclic compound featuring a central tetrahydrofuran (THF) ring substituted at the 3-position with a propanoic acid side chain. While specific research on this particular isomer is limited in publicly accessible literature, its structural motifs—the THF ring and the carboxylic acid functional group—are of significant interest in the fields of medicinal chemistry and materials science. The THF ring is a prevalent scaffold in numerous natural products and approved pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The propanoic acid moiety provides a versatile chemical handle for derivatization, enabling the synthesis of amides, esters, and other functional groups crucial for creating diverse chemical libraries for drug discovery.

This guide provides a comprehensive overview of **3-(Oxolan-3-yl)propanoic acid**, grounded in established chemical principles. We will present its known and predicted physicochemical properties, propose a robust, multi-step synthesis based on analogous and well-documented chemical transformations, and explore its potential applications as a key building block for researchers in drug development and organic synthesis.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application. While experimental data for **3-(Oxolan-3-yl)propanoic acid** is sparse, we can consolidate information from chemical databases and predictive models to build a reliable profile.

Structural and Chemical Properties

The core data for **3-(Oxolan-3-yl)propanoic acid** is summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₃	PubChem[1]
Molecular Weight	144.17 g/mol	PubChem[1]
Monoisotopic Mass	144.07864 Da	PubChem[1]
IUPAC Name	3-(oxolan-3-yl)propanoic acid	PubChem[1]
SMILES	C1COCC1CCC(=O)O	PubChem[1]
InChI Key	BDSWHYOGIBXFJX-UHFFFAOYSA-N	PubChem[1]
Predicted XlogP	0.3	PubChem[1]
Topological Polar Surface Area (TPSA)	46.5 Å ²	ChemScene[2]
Hydrogen Bond Donors	1	ChemScene[2]
Hydrogen Bond Acceptors	3 (predicted 2)	PubChem[3], ChemScene[2]
Rotatable Bonds	3 (predicted 2)	PubChem[3], ChemScene[2]

Predicted Spectroscopic Data

For a novel or uncharacterized compound, predicting its spectroscopic signature is a critical exercise.

- ¹H-NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons on the THF ring. The protons alpha and beta to the carbonyl group will

appear as triplets, and the methine proton on the THF ring will be a multiplet. The carboxylic acid proton will present as a broad singlet, typically downfield (>10 ppm).

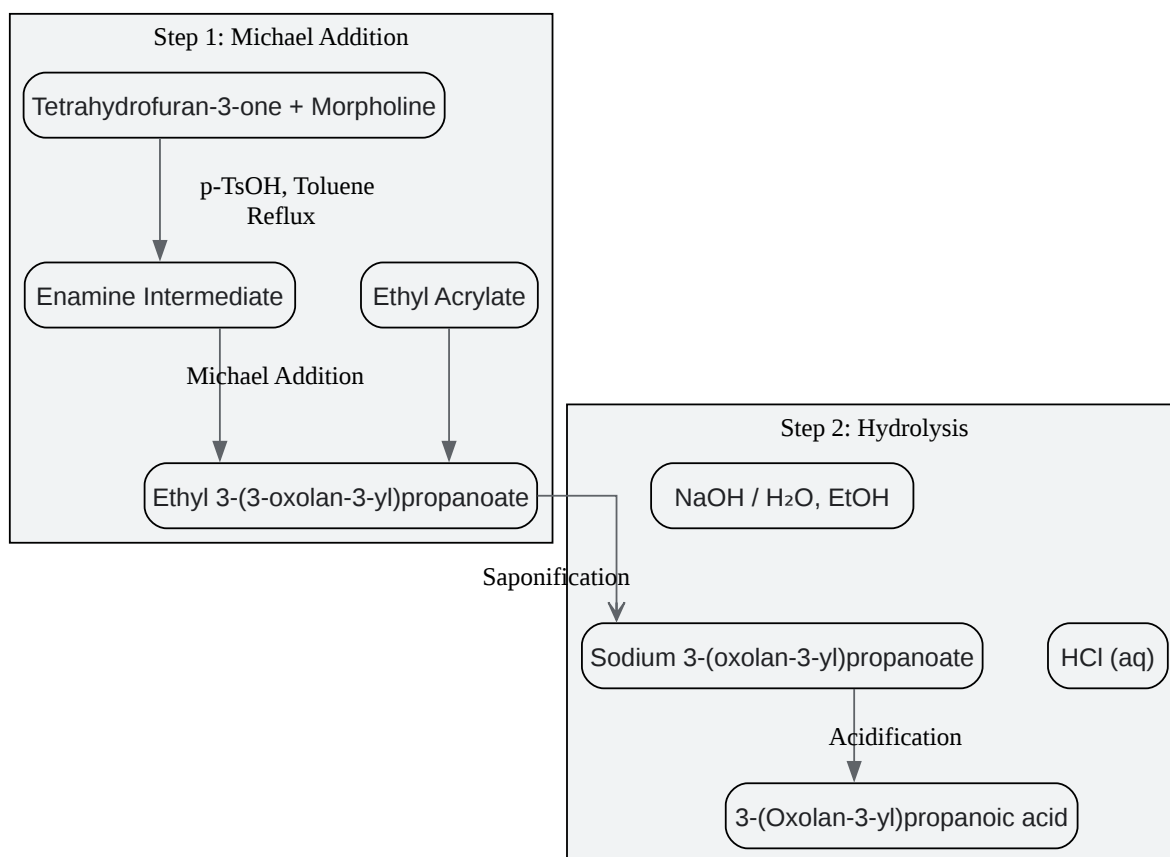
- ^{13}C -NMR: The carbon spectrum would show seven distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~ 170 - 180 ppm). The carbons of the THF ring would appear in the aliphatic region, with the carbon bearing the side chain being distinct from the others.
- Mass Spectrometry: High-resolution mass spectrometry should confirm the exact mass of 144.07864 Da.^[1] Predicted collision cross-section (CCS) data, which relates to the ion's shape in the gas phase, is available and can aid in identification.^{[1][4]} For example, the $[\text{M}+\text{H}]^+$ adduct is predicted to have a CCS of 130.3 \AA^2 .^[1]
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (~ 2500 - 3300 cm^{-1}) and a sharp, strong C=O stretch (~ 1700 - 1725 cm^{-1}). A C-O stretch from the ether linkage in the THF ring will also be present (~ 1050 - 1150 cm^{-1}).

Part 2: Proposed Synthesis and Purification

Direct, published synthetic routes for **3-(Oxolan-3-yl)propanoic acid** are not readily available. Therefore, we propose a logical and robust two-step synthetic pathway starting from commercially available materials, based on well-established reactions used for structurally similar molecules, such as 3-(2-oxocyclohexyl)propanoic acid.^[5] The overall strategy involves a Michael addition to form a precursor ester, followed by saponification.

Synthetic Workflow Diagram

The proposed synthesis follows a logical progression from a cyclic ketone precursor to the final carboxylic acid product.



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Caption: Proposed two-step synthesis of **3-(Oxolan-3-yl)propanoic acid**.

Experimental Protocol 1: Synthesis of Ethyl 3-(3-oxolan-3-yl)propanoate

This procedure is adapted from established methods for the synthesis of 3-(2-oxocyclopentyl)propionic ester via an enamine intermediate, a reliable method for α -alkylation of ketones.[6]

Causality: The use of a morpholine-derived enamine is a classic Stork enamine synthesis approach. It serves to increase the nucleophilicity of the α -carbon of tetrahydrofuran-3-one, allowing it to act as a soft nucleophile in a conjugate (Michael) addition reaction with the electrophilic ethyl acrylate. p-Toluenesulfonic acid acts as a catalyst for enamine formation by protonating the ketone's carbonyl oxygen.

Materials:

- Tetrahydrofuran-3-one
- Morpholine (1.2 equivalents)
- p-Toluenesulfonic acid (p-TsOH, 0.05 equivalents)
- Ethyl acrylate (1.1 equivalents)
- Toluene (anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under a nitrogen atmosphere.
- To the flask, add tetrahydrofuran-3-one (1.0 eq), morpholine (1.2 eq), a catalytic amount of p-TsOH (0.05 eq), and anhydrous toluene.
- Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the enamine forms. Continue reflux until no more water is collected (typically 2-4 hours).
- Cool the reaction mixture to room temperature.

- Slowly add ethyl acrylate (1.1 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.
- Stir the reaction at room temperature for 12-18 hours, monitoring by TLC until the enamine is consumed.
- Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO_3 , and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- The resulting crude product, ethyl 3-(3-oxolan-3-yl)propanoate, can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol 2: Hydrolysis to 3-(Oxolan-3-yl)propanoic Acid

This step involves a standard saponification (base-catalyzed hydrolysis) of the ester intermediate to yield the final carboxylic acid.^[7]

Causality: Sodium hydroxide acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The resulting carboxylate is protonated during the acidic workup to yield the neutral carboxylic acid, which is typically less soluble in water and can be extracted into an organic solvent.

Materials:

- Ethyl 3-(3-oxolan-3-yl)propanoate (from Step 1)
- Ethanol (EtOH)
- 10% aqueous Sodium Hydroxide (NaOH) solution (2-3 equivalents)

- 1M Hydrochloric acid (HCl)
- Ethyl acetate (or other suitable extraction solvent)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve the crude or purified ester in ethanol in a round-bottom flask.
- Add the 10% aqueous NaOH solution (2-3 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC until the starting ester is completely consumed.
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with a small amount of ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.
- Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, careful addition of 1M HCl. A precipitate may form.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic extracts, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter and remove the solvent under reduced pressure to yield the final product, **3-(Oxolan-3-yl)propanoic acid**. The product can be further purified by recrystallization if it is a solid, or by chromatography if needed.

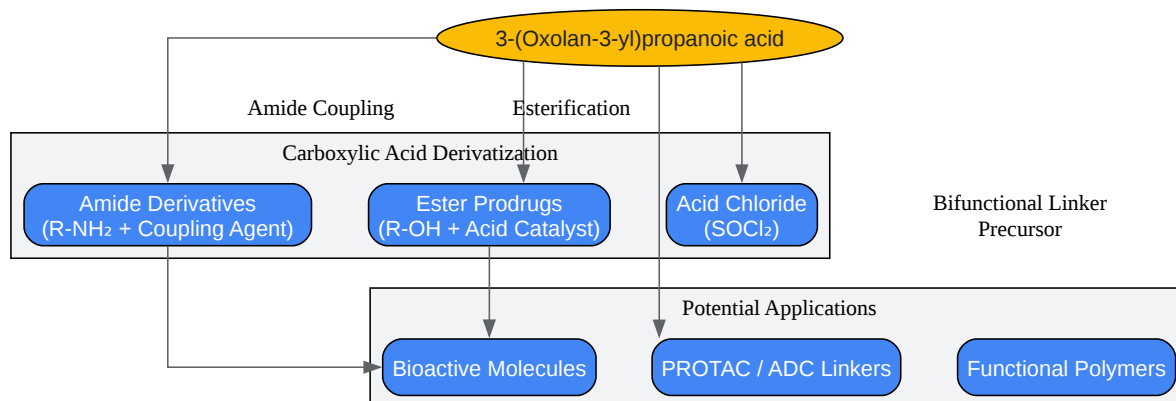
Part 3: Applications in Drug Discovery and Development

While not extensively studied itself, the structure of **3-(Oxolan-3-yl)propanoic acid** makes it a valuable scaffold for creating novel chemical entities. Its utility stems from the combination of

the THF ring and the carboxylic acid functional group.

Role as a Molecular Scaffold

The molecule can serve as a versatile building block, where the two key components can be modified or used for conjugation.



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